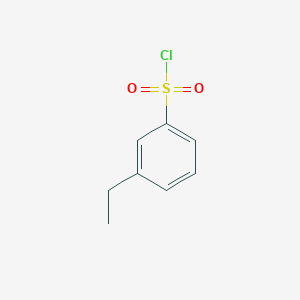
3-Ethylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Ethylbenzene-1-sulfonyl chloride involves a series of chemical reactions. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate is then converted into the final product through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (two carbon atoms) attached to a benzene ring, which is further connected to a sulfonyl chloride group . The InChI code for this compound is 1S/C8H9ClO2S/c1-2-7-4-3-5-8 (6-7)12 (9,10)11/h3-6H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The cation may bond to a nucleophile to give a substitution or addition product. The cation may transfer a proton to a base, giving a double bond product. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 204.68 .Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
3-Ethylbenzene-1-sulfonyl chloride has been utilized in the synthesis of oligonucleotides. Rubinstein and Patchornik (1975) described the use of insoluble polymeric sulfonyl chloride, derived from 3,5-diethylstyrene, for synthesizing internucleotide bonds. This approach yielded dinucleoside phosphates in pure form and high yields through simple isolation and purification methods, demonstrating the utility of polymeric sulfonyl chloride as a condensing agent in oligonucleotide synthesis (Rubinstein & Patchornik, 1975).
Organic Synthesis
The compound plays a role in the synthesis of various organic molecules. For instance, Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride. This method, involving additional reaction steps for activation with sulfonyl chloride, resulted in good overall yield using low-cost chemicals. The resulting high-purity product finds applications as an intermediate in agricultural and pharmaceutical industries (Moore, 2003).
Medicinal Chemistry
In medicinal chemistry, sulfonyl chlorides like this compound have been explored for their potential in synthesizing bioactive compounds. Munir et al. (2017) investigated the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate, which involved reactions with chloro-2-hydroxybenzenesulfonyl chloride. These compounds showed significant antibacterial activity and potential for type-2 diabetes treatment (Munir et al., 2017).
Membrane Technology
In the field of membrane technology, Takata and Sata (1996) used sulfonyl chloride groups introduced into a membranous copolymer for modifying its transport properties. This modification enhanced the permselectivity for monovalent cations and reduced electrical resistance, demonstrating the role of sulfonyl chloride in tailoring membrane functionalities (Takata & Sata, 1996).
Wirkmechanismus
Target of Action
The primary target of 3-Ethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound acts as an electrophile, interacting with the pi electrons of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile (this compound), forming a sigma-bond and generating a positively charged intermediate, known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen atom on the arenium ion, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
It’s known that the compound can participate in electrophilic substitution reactions, which are crucial in the synthesis of various benzene derivatives .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This process allows for the synthesis of various benzene derivatives, which can have numerous applications in fields like pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is crucial for the second step of the reaction . Additionally, the reaction is typically carried out under controlled temperature conditions .
: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : this compound | 34586-44-2 - MilliporeSigma
Safety and Hazards
3-Ethylbenzene-1-sulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-ethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVGANIZOCUFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34586-44-2 |
Source


|
| Record name | 3-ethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832762.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2832767.png)
![N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832768.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)


![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)
![3,4,5-triethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2832779.png)

